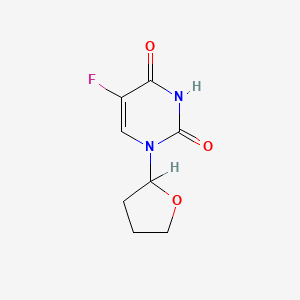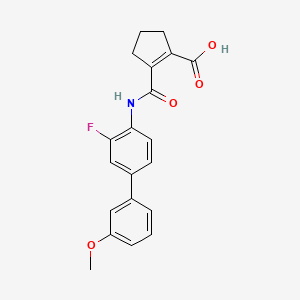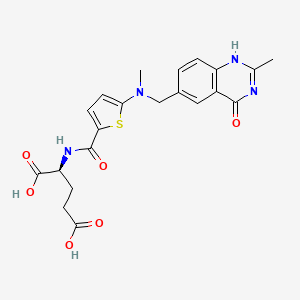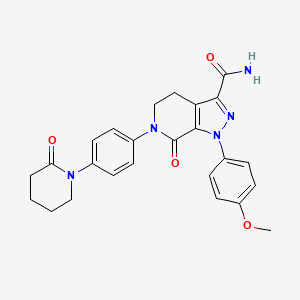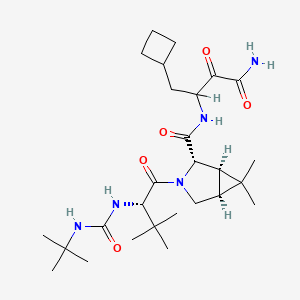
Boceprevir
Übersicht
Beschreibung
Boceprevir is a hepatitis C virus NS3/4A protease inhibitor used in combination with injectable peginterferon alfa (Pegasys®, Pegintron®) and ribavirin (Copegus®, Rebetol®) to treat chronic hepatitis C infection . It is also known as a ketoamide serine protease inhibitor with a linear peptidomimetic structure .
Synthesis Analysis
The synthesis of Boceprevir involves the enzymatic asymmetric synthesis of amino acid components, the fermentative production of structurally complex intermediates . The design and synthesis of Boceprevir, an HCV NS3/4a SerP, was one of the first HCV NS3/4a SerP inhibitors approved by the FDA .Molecular Structure Analysis
Boceprevir is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G (d,p) basis set in gas and water mediums .Chemical Reactions Analysis
Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus (HCV) non-structural (NS) 3 protease . The addition of boceprevir to peginterferon plus ribavirin resulted in higher rates of sustained virologic response (SVR) than for peginterferon plus ribavirin alone .Physical And Chemical Properties Analysis
Boceprevir is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G (d,p) basis set in gas and water mediums .Wissenschaftliche Forschungsanwendungen
Treatment of Hepatitis C
Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus (HCV) non-structural (NS) 3 protease . The addition of boceprevir to peginterferon plus ribavirin resulted in higher rates of sustained virologic response (SVR) than for peginterferon plus ribavirin alone . It has been used in phase III studies in both previously treated and untreated patients with HCV infection .
Drug-Drug Interactions
Boceprevir has a high potential for drug-drug interactions when administered with other therapies, particularly when treating patients with chronic HCV infection who are often receiving other medications concomitantly . Most drug interactions do not affect boceprevir plasma concentrations to a clinically meaningful extent, and thus efficacy is likely to be maintained when boceprevir is coadministered with the majority of other therapeutics .
Inhibition of SARS-CoV-2 Main Protease
Boceprevir has been repurposed and optimized to become a highly potent inhibitor of the SARS-CoV-2 Main Protease . Starting from crystal structures of the Mpro in complexes with the Hepatitis C virus NS3/4A protease inhibitors boceprevir and telaprevir, the potency of the alpha-ketoamide boceprevir against the Mpro was optimized .
Inhibition of Alphacoronavirus HCoV NL63
The modified boceprevir scaffold has shown good activity (0.33 µM) against the Mpro of the alphacoronavirus HCoV NL63 .
Inhibition of Enterovirus 3C Proteases
The modified boceprevir scaffold has also been tested against enterovirus 3C proteases. The activities were moderate (1.45 µM, Coxsackievirus 3C pro), and relatively poor (6.7 µM, enterovirus A71 3C pro) .
Optimization for Antiviral Potency
The potency of boceprevir against the Mpro was optimized by replacing its P1 cyclobutyl moiety by a γ-lactam as a glutamine surrogate . The resulting compound, MG-78, exhibited an IC 50 of 13 nM versus the recombinant Mpro .
Wirkmechanismus
Target of Action
Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus (HCV) non-structural (NS) 3 protease . This enzyme, encoded by HCV genotypes 1 and 4, is essential for viral replication .
Mode of Action
Boceprevir binds to the NS3 protease active site serine . It forms a covalent and reversible adduct with the active site serine . This interaction inhibits the NS3/4A protease, which is essential for the cleavage of the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . This inhibition disrupts the viral replication process .
Biochemical Pathways
Boceprevir primarily affects the HCV replication pathway. By inhibiting the NS3/4A protease, it prevents the cleavage of the HCV polyprotein into its functional components, thereby disrupting the viral replication process . Boceprevir is metabolized via the aldo-ketoreductase-mediated pathway, producing a diastereomeric mix of metabolites . It also undergoes oxidative metabolism via CYP3A4/5 .
Pharmacokinetics
Boceprevir is metabolized by metabolic routes common to many other drugs, and is an inhibitor of cytochrome P450 (CYP) 3A4/5 . This suggests a high potential for drug–drug interactions when boceprevir is administered with other therapies . The pharmacokinetics of boceprevir have been evaluated in patients with varying degrees of hepatic impairment and end-stage renal disease (ESRD), showing a trend towards increased mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) with increasing severity of liver impairment .
Result of Action
The inhibition of the NS3/4A protease by boceprevir results in the disruption of the HCV replication process . This leads to a reduction in the viral load and can result in a sustained virologic response (SVR) after 48 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy of Boceprevir can be influenced by several environmental factors. For instance, the presence of other medications can lead to drug-drug interactions, particularly due to Boceprevir’s inhibition of CYP3A4/5 . Additionally, the patient’s hepatic and renal function can impact the drug’s pharmacokinetics . Despite these factors, Boceprevir has shown efficacy against HCV when paired with Ribavirin, Peginterferon alfa-2a, and Peginterferon alfa-2b .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-DOVBMPENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960103 | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Boceprevir covalently but reversibly binds the serine (S139) resiude in the active site via a (α)-ketoamide functional group. This inhibits the proteolytic acitvity of the HCV 1a and 1b encoded enzyme., Boceprevir is a selective hepatitis C virus (HCV) nonstructural (NS) 3/4A protease inhibitor. The drug is a direct-acting antiviral agent with activity against HCV. Boceprevir contains an alpha-ketoamide functional group that selectively, covalently, and reversibly binds the active serine site of HCV NS3 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication in host cells. Boceprevir has in vitro activity against HCV genotypes 1a and 1b, but is less active against genotypes 2, 2a, and 3a., Boceprevir is an inhibitor of the HCV NS3/4A protease that is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins. Boceprevir covalently, yet reversibly, binds to the NS3 protease active site serine (S139) through an (alpha)-ketoamide functional group to inhibit viral replication in HCV-infected host cells. In a biochemical assay, boceprevir inhibited the activity of recombinant HCV genotype 1a and 1b NS3/4A protease enzymes, with Ki values of 14 nM for each subtype., ... Boceprevir is a ketoamide protease inhibitor that binds reversibly to the HCV nonstructural NS3 protease active site inhibiting intracellular viral replication. Phase III clinical studies have demonstrated that, in combination with the current standard of care, boceprevir significantly increases the a sustained virological response rate in both treatment-naive and previously treated patients with genotype 1 CHC. ... | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Boceprevir | |
Color/Form |
White to off-white amorphous powder | |
CAS RN |
394730-60-0 | |
| Record name | Boceprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boceprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOCEPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boceprevir's mechanism of action?
A1: Boceprevir is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A serine protease. [, ] This protease is essential for cleaving the HCV-encoded polyprotein into mature proteins necessary for viral replication. [, ] By inhibiting this protease, Boceprevir disrupts HCV replication within infected cells. [, ]
Q2: What are the downstream effects of Boceprevir inhibiting the HCV NS3/4A serine protease?
A2: Inhibiting the NS3/4A serine protease prevents the cleavage of the HCV polyprotein, leading to a buildup of immature viral proteins. [] This, in turn, disrupts the assembly of new viral particles, effectively inhibiting HCV replication within infected cells. [, ]
Q3: What is the molecular formula and weight of Boceprevir?
A3: This information is not provided in the provided abstracts. To obtain the molecular formula and weight of Boceprevir, refer to reputable sources like PubChem or DrugBank.
Q4: How does food intake affect Boceprevir exposure?
A4: Food, particularly high-fat meals, significantly increases Boceprevir exposure. A high-fat meal can increase the area under the curve (AUC) of Boceprevir 4.3-fold compared to fasting. [] This highlights the importance of consistent food intake recommendations for optimal drug exposure.
Q5: Does Boceprevir exhibit any catalytic properties itself?
A5: Boceprevir acts as a competitive inhibitor of the HCV NS3/4A serine protease, meaning it binds to the active site of the enzyme and prevents substrate binding. [] It does not possess intrinsic catalytic activity itself.
Q6: Have any computational models been used to study Boceprevir resistance?
A6: Yes, models incorporating pharmacokinetic data with in vitro antiviral potency have been used to study Boceprevir resistance. [] These models have identified Boceprevir trough concentration (Cmin) in plasma and the liver-to-plasma ratio as important predictors of viral load reduction. []
Q7: What is the recommended formulation and administration route for Boceprevir?
A8: Boceprevir is formulated as capsules for oral administration. [, , ]
Q8: Is there information available on the SHE (Safety, Health, and Environment) regulations related to Boceprevir?
A8: The provided abstracts focus on clinical and research aspects of Boceprevir and do not delve into SHE regulations. For information on these regulations, refer to relevant regulatory agency guidelines and publications.
Q9: How are Boceprevir's pharmacokinetic properties relevant to its clinical use?
A10: Boceprevir exhibits nonlinear pharmacokinetics, meaning that increasing the dose does not result in a proportional increase in drug exposure. [] This is attributed to its low solubility. [] Additionally, Boceprevir shows high pharmacokinetic variability between individuals. [] This variability can impact both the efficacy and safety of the drug. []
Q10: What is the significance of Boceprevir Cmin in its antiviral activity?
A11: Studies have shown a correlation between higher Boceprevir Cmin values and increased rates of rapid virological response, a surrogate marker for sustained virologic response (SVR). [] This suggests that maintaining adequate drug exposure throughout the dosing interval is crucial for optimal antiviral effect.
Q11: What were the key findings of clinical trials evaluating Boceprevir's efficacy?
A12: Clinical trials demonstrated that adding Boceprevir to the standard pegylated interferon and ribavirin regimen significantly improved SVR rates in both treatment-naive and treatment-experienced patients with chronic HCV genotype 1 infection. [, , , , , , , , ]
Q12: What are the common mutations associated with Boceprevir resistance?
A13: Several mutations in the HCV NS3 protease domain have been associated with Boceprevir resistance. [, , , ] Some common mutations include V36A/M/L/I, T54A/S, R155K/T, A156S/T/V, and V170A/G. [, , ] The emergence of these mutations can lead to reduced susceptibility to Boceprevir and potentially treatment failure. [, ]
Q13: Does cross-resistance occur between Boceprevir and other HCV protease inhibitors?
A14: Yes, cross-resistance between Boceprevir and other first-generation HCV protease inhibitors like Telaprevir has been observed. [] This is because these inhibitors target the same viral protease and often share overlapping resistance mutations. []
Q14: What are the most common adverse events associated with Boceprevir?
A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that Boceprevir can cause side effects. Please consult the prescribing information and relevant clinical guidelines for comprehensive safety information.
Q15: Have any biomarkers been identified to predict Boceprevir treatment response?
A17: Yes, early virological response, defined as undetectable HCV RNA levels at specific time points during treatment, has been identified as a strong predictor of SVR in patients receiving Boceprevir-based therapy. [, ] This highlights the importance of monitoring viral load during treatment to assess response and potentially adjust treatment duration.
Q16: What analytical methods are used to measure Boceprevir concentrations in biological samples?
A18: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for quantifying Boceprevir concentrations in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
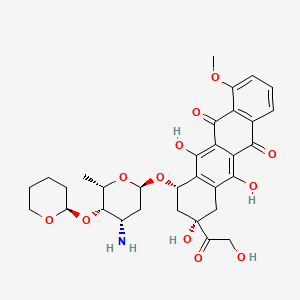
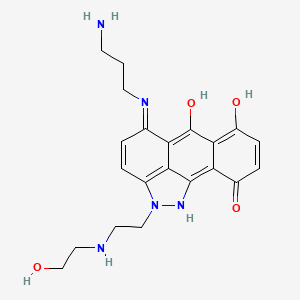
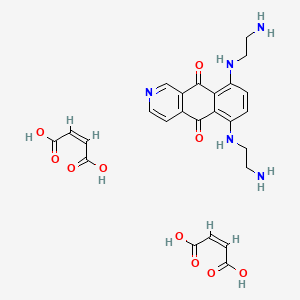
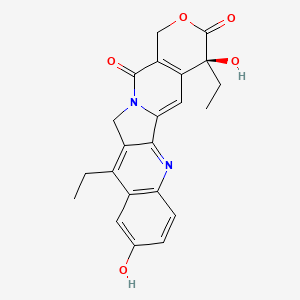


![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)

